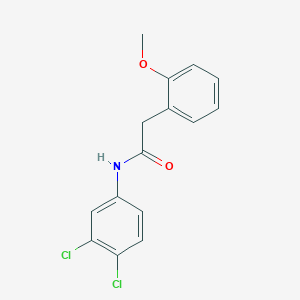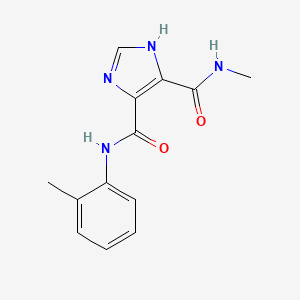![molecular formula C17H18N2O4S B5884898 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide, commonly known as "HMPC" is an organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HMPC is a benzamide derivative that is synthesized through a multi-step process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methylthiobenzamide.
作用機序
The exact mechanism of action of HMPC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. HMPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. HMPC has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HMPC has been found to have several biochemical and physiological effects on the body. It has been found to reduce inflammation and pain, inhibit tumor growth, and induce apoptosis (programmed cell death) in cancer cells. HMPC has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the advantages of using HMPC in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. HMPC has been found to be effective in reducing inflammation and pain, inhibiting tumor growth, and inducing apoptosis in cancer cells. However, one of the limitations of using HMPC in lab experiments is its complex synthesis method, which requires specialized equipment and careful attention to detail.
将来の方向性
There are several future directions for the study of HMPC. One direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the investigation of the mechanism of action of HMPC and its effects on the body could provide valuable insights into the development of new drugs and therapies.
合成法
The synthesis of HMPC involves the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methylthiobenzamide in the presence of a catalyst, such as hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with carbon disulfide to form the final product. The synthesis of HMPC is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
HMPC has shown promising results in scientific research, particularly in the field of medicine. HMPC has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease. HMPC has also been studied for its potential use as a diagnostic tool in cancer detection.
特性
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-4-6-12(13(20)8-10)18-17(24)19-16(21)11-5-7-14(22-2)15(9-11)23-3/h4-9,20H,1-3H3,(H2,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJHAGKKPZRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)

![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)



![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)
![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)